molecular formula C12H8O4 B15054200 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid

Cat. No.: B15054200
M. Wt: 216.19 g/mol
InChI Key: WMLHHDUGRLGTLQ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a propynyloxy substituent at the 3-position of the benzofuran core and a carboxylic acid group at the 2-position. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their structural versatility and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The propynyloxy group introduces electron-withdrawing and steric effects, which can modulate reactivity, solubility, and binding interactions with biological targets. This compound serves as a precursor or intermediate in synthesizing more complex molecules, such as macrocyclic ligands or enzyme inhibitors, as evidenced by its use in generating tetraazacyclododecane derivatives .

Properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

3-prop-2-ynoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h1,3-6H,7H2,(H,13,14)

InChI Key

WMLHHDUGRLGTLQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid typically involves the reaction of benzofuran derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the benzofuran attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with biological targets, leading to modifications in their activity. This interaction can be utilized in photoaffinity labeling, where the compound is activated by UV light to form covalent bonds with target proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Biological Activity (EC₅₀ or IC₅₀) Key References
3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid Propynyloxy (C≡C-O-) at 3-position 230.19 Not reported
3-(3-(Naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid Naphthyloxypropyl at 3-position 347.40 Mcl1 inhibitor (IC₅₀ ~ nM range)
5-Chloro-3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid 5-Cl + naphthyloxypropyl 381.85 Enhanced Mcl1 inhibition
3-[2-(4-Nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester 3-Nitro-phenylsulfanyl-acetylamino ~400 (estimated) EC₅₀ = 0.532 µM (ischemia)
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid Trifluoroethoxy at 3-position 274.18 Not reported
3-Cyclohexylsulfanylmethyl-benzofuran-2-carboxylic acid Cyclohexylthio-methyl at 3-position 318.42 Antimicrobial potential

Key Observations:

Trifluoroethoxy (in ) provides even greater electron withdrawal, which may influence binding to hydrophobic enzyme pockets.

Steric Effects :

  • Bulky substituents (e.g., naphthyloxypropyl in ) improve target specificity for proteins like Mcl1 but may reduce solubility.
  • The cyclohexylthio-methyl group () adds steric bulk and lipophilicity, likely enhancing membrane permeability.

Biological Activity: Naphthyloxypropyl derivatives () show potent inhibition of Mcl1, a cancer-related protein, likely due to π-π stacking interactions with the naphthalene moiety. Nitro-phenylsulfanyl esters () exhibit nanomolar EC₅₀ values in ischemic cell death models, suggesting that electron-deficient groups enhance activity in this context.

Pharmacological and Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives. However, hydrophobic substituents (e.g., naphthyloxypropyl) counteract this effect .
  • Metabolic Stability : Propynyloxy and trifluoroethoxy groups may resist enzymatic hydrolysis better than unsubstituted alkoxy groups .
  • Target Selectivity : Amide derivatives (e.g., benzofuran-2-carboxamide in ) show higher selectivity for enzymes like IDO1, whereas carboxylic acids are more promiscuous.

Biological Activity

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is a synthetic organic compound with a unique structure that combines a benzofuran moiety with a prop-2-yn-1-yloxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₂H₈O₄
  • Molar Mass : Approximately 216.19 g/mol

The structural uniqueness of this compound allows for various synthetic pathways, contributing to its versatility in biological applications.

Biological Activities

Research indicates that 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid exhibits several notable biological activities:

  • Antimicrobial Activity :
    • A study reported that derivatives of prop-2-yne compounds, including this compound, demonstrated significant antibacterial effects against various pathogens, including Bacillus subtilis .
    • The compound showed an inhibition percentage of 55.67% at a concentration of 100 µg/mL with an IC₅₀ value of 79.9 µg/mL.
  • Anti-inflammatory Properties :
    • Research on related benzofuran derivatives indicated their potential to inhibit inflammatory pathways, particularly through the NF-κB signaling pathway, which is crucial in various inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies suggest that benzofuran derivatives can cross the blood-brain barrier and exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Urease Inhibition :
    • Compounds similar to 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid have shown promising urease inhibitory activity, which could have implications in treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid can be influenced by its structural components. The presence of the alkyne functionality allows for unique interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Compound NameMolecular FormulaBiological Activity
5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acidC₁₂H₇ClO₄Potentially enhanced reactivity due to chlorine substituent
3-Hydroxybenzofuran-2-carboxylic acidC₁₁H₁₀O₄Different reactivity profile due to hydroxyl group
4-Methylbenzofuran-2-carboxylic acidC₁₁H₁₀O₄Altered physical properties due to methyl group

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluations of compounds related to 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid:

  • Synthesis Methodologies :
    • Various synthetic routes have been developed for creating this compound, emphasizing the importance of optimizing reaction conditions such as solvent choice and reactant concentrations .
  • Biological Evaluations :
    • A series of benzofuran derivatives were tested for their ability to inhibit ischemic cell death in cardiac cells under oxygen deprivation conditions, highlighting the potential cardiovascular protective effects of these compounds .
  • Immunotherapy Applications :
    • Benzofuran derivatives have been identified as potential lymphoid tyrosine phosphatase (LYP) inhibitors, which could play a role in cancer immunotherapy by enhancing T-cell activation and inhibiting tumor growth .

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